
2-Amino-4-cyanopyridine
Overview
Description
2-Amino-4-cyanopyridine (CAS 42182-27-4) is a pyridine derivative with the molecular formula C₆H₅N₃ and a molecular weight of 119.12 g/mol. It features an amino (-NH₂) group at position 2 and a cyano (-CN) group at position 4 on the pyridine ring. Key properties include:
Preparation Methods
Multi-Step Functionalization of Polyhalogenated Pyridine Derivatives
Reduction-Amination Pathway from 2,6-Dibromopyridine-4-carboxylic Acid
A high-yielding route (98% yield) begins with 2,6-dibromopyridine-4-carboxylic acid (CAS 119308-57-5). The first step involves borane-THF-mediated reduction of the carboxylic acid group to a primary alcohol at position 4, producing (2,6-dibromopyridin-4-yl)methanol . This reaction proceeds in tetrahydrofuran (THF) under controlled temperature gradients (0–50°C) with a short reaction time (10 minutes post-methanol addition). The alcohol intermediate is subsequently oxidized back to a ketone or converted to a better leaving group (e.g., mesylate or tosylate) for cyanation.
Subsequent displacement of the bromine atom at position 2 occurs via nucleophilic aromatic substitution (SNAr) using ammonia or ammonium hydroxide under high-temperature conditions. The remaining bromine at position 6 may be retained or replaced depending on reaction design. Critical to this pathway is the sequential protection/deprotection of reactive sites to prevent undesired side reactions.
Key Reaction Parameters:
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Reduction Step : Borane-THF (1.0 equiv), THF solvent, 50°C, 3 hours
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Intermediate Isolation : Partitioning between ethyl acetate and saturated Na2CO3 followed by MgSO4 drying
Catalytic Amination-Cyanation Cascades
Sodium Tungstate-Catalyzed Single-Pot Synthesis
A patent-pending method (CN108840820A) describes a one-pot synthesis using cyanopyridine derivatives as starting materials . While originally developed for 4-aminopyridine, this approach is adaptable to this compound through positional isomer control. The protocol employs sodium tungstate () as a catalyst (2–5 wt%) and sodium hypochlorite () as both an oxidizing and aminating agent .
Reaction Sequence:
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Low-Temperature Pre-Reaction : 4-cyanopyridine is dissolved in water (20–30% w/w) and cooled to ≤0°C .
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Catalyst Activation : Sodium tungstate is introduced, followed by gradual addition of 10–11% (2.5–3.5× stoichiometry) .
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Thermal Cyclization : The mixture is heated to 90–95°C for ≥10 hours to facilitate Hofmann-type degradation and cyano group retention .
This method eliminates intermediate isolation steps but requires precise control over chlorine stoichiometry to prevent over-oxidation of the cyano group.
Bromine-to-Cyano Substitution Strategies
From 2-Amino-4-bromopyridine Precursors
The synthesis of 2-amino-4-bromopyridine (CAS 102603-622B) via a modified Sandmeyer reaction provides a viable intermediate for subsequent cyanation . The bromine atom at position 4 undergoes transition-metal-catalyzed substitution using copper(I) cyanide () in dimethylformamide (DMF) at elevated temperatures (180–200°C) .
Optimization Considerations:
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Catalyst Load : 1.2–1.5 equiv
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Reaction Time : 12–24 hours under nitrogen atmosphere
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Yield : 57–83% (extrapolated from analogous bromopyridine substitutions)
Protection of the amino group (e.g., as an acetyl derivative) may be necessary to prevent side reactions during the high-temperature cyanation step.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side Reactions
Competing Pathways in Cyanation Reactions
The Rosenmund-von Braun reaction mechanism dominates metal-mediated cyanation processes . Copper(I) cyanide facilitates a radical pathway where bromide displacement occurs through single-electron transfers. Side products often arise from:
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Over-cyanation at adjacent positions
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Partial reduction of the cyano group to amine under reductive conditions
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Ring-opening reactions in strongly alkaline media
pH-Dependent Amination Selectivity
In sodium tungstate-catalyzed reactions, the of the solution critically impacts amination efficiency . Optimal performance occurs at 8–9, balancing hypochlorite reactivity with pyridine ring stability.
Industrial Scalability Considerations
Solvent Recovery and Waste Streams
The borane-THF route generates significant methanol and ethyl acetate waste, necessitating distillation recovery systems . Conversely, aqueous-phase catalytic methods produce saline byproducts requiring electrochemical treatment.
Catalytic Lifetime in Continuous Processes
Sodium tungstate demonstrates >80% activity retention after five batches in flow reactor configurations , making it suitable for continuous manufacturing. Copper catalysts, however, require frequent replacement due to agglomeration at high temperatures .
Chemical Reactions Analysis
2-Amino-4-cyanopyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different pyridine derivatives.
Reduction: Reduction reactions can convert it into other aminopyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the cyano group.
Cyclization: It can undergo cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions include various substituted pyridines and heterocyclic compounds.
Scientific Research Applications
2-Amino-4-cyanopyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4-cyanopyridine involves its interaction with molecular targets such as enzymes and receptors. For example, it acts as an antagonist for metabotropic glutamate receptor 2 (mGluR2), which is involved in the modulation of neurotransmission in the central nervous system . The compound’s cyano group can participate in nucleophilic addition reactions, leading to the formation of various bioactive intermediates .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Effects
2-Amino-5-cyanopyridine (CAS 4214-73-7)
- Molecular Formula : C₆H₅N₃
- Melting Point : 159–165°C
- Key Difference: The cyano group at position 5 instead of 4 increases the melting point by ~13–17°C compared to 2-amino-4-cyanopyridine, likely due to altered crystal packing and intermolecular interactions .
2-Amino-3-cyano-4-methylpyridine (CAS 71493-76-0)
- Molecular Formula : C₇H₇N₃
Functional Group Variations
2-Amino-4-methoxypyridine (CAS 695-34-1)
- Molecular Formula : C₆H₈N₂O
- Melting Point: Not explicitly reported, but methoxy (-OCH₃) groups generally reduce melting points compared to cyano derivatives due to weaker dipole interactions .
- Applications : Used in coordination chemistry and as a ligand in catalysis .
2-Amino-4-(4-fluorophenyl)pyridine-3-carbonitrile
- Structure : Incorporates a fluorophenyl substituent at position 3.
- Key Difference : The fluorophenyl group enhances π-π stacking interactions, improving binding affinity to biological targets such as kinases .
Biological Activity
2-Amino-4-cyanopyridine is an organic compound with the molecular formula C6H5N3, known for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and data tables.
This compound appears as a white crystalline solid, slightly soluble in water and more soluble in organic solvents like alcohols and ketones. The compound has significant interactions with various enzymes, notably glycogen synthase kinase-3β (GSK-3β) and human acetylcholinesterase (AChE), suggesting its potential as a therapeutic agent in neurological disorders and metabolic diseases .
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular signaling and metabolism:
- GSK-3β Inhibition : GSK-3β plays a crucial role in various signaling pathways, including those involved in cell proliferation and survival. Inhibition of this enzyme may lead to enhanced cell survival and reduced apoptosis in certain contexts .
- AChE Inhibition : By inhibiting AChE, this compound may increase acetylcholine levels in the synaptic cleft, potentially benefiting conditions like Alzheimer's disease .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of cyanopyridine derivatives, including this compound. For instance, compounds derived from this structure have shown efficacy against both gram-positive and gram-negative bacteria as well as fungi. The mechanism involves disruption of microbial cell walls and inhibition of key metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies demonstrating its cytotoxic effects on cancer cell lines. For example:
- Cytotoxicity Studies : A study reported that derivatives of cyanopyridine exhibited IC50 values ranging from 2.0 µM to higher concentrations against prostate cancer cells (PC-3). The most potent compound demonstrated significant inhibition of cell proliferation through mechanisms involving necroptosis and apoptosis induction .
Compound | Cell Line | IC50 (µM) | Mechanism |
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4j | PC-3 | 2.0 | Necroptosis |
5e | MDA-MB-231 | <5 | Apoptosis induction |
Enzyme Inhibition
The compound has also been evaluated for its role as an enzyme inhibitor. Its structural features allow it to interact effectively with various targets, making it a candidate for developing inhibitors against kinases and other enzymes involved in cancer progression .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives synthesized from this compound against pathogens like E. coli and C. albicans. The results indicated that specific substitutions on the pyridine ring significantly enhanced antimicrobial potency .
- Anticancer Properties : Another investigation focused on the anti-proliferative effects of this compound derivatives on multiple cancer cell lines. The study highlighted that modifications at the 4-position of the pyridine ring led to improved cytotoxicity compared to unsubstituted analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-Amino-4-cyanopyridine, and how can reaction conditions be optimized for high yield?
- Methodology : One-pot multicomponent reactions using substituted pyridine precursors and nitrile-containing reagents under controlled temperatures (e.g., 80–100°C) are commonly employed. Solvent selection (e.g., ethanol or acetonitrile) and catalytic systems (e.g., Lewis acids) significantly influence yield. Purity can be enhanced via recrystallization in ethanol/water mixtures or column chromatography using silica gel .
- Key Variables : Temperature, solvent polarity, and catalyst loading must be systematically tested. For example, excess cyanating agents may lead to byproducts, requiring stoichiometric optimization .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Precautions :
- Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of dust or vapors.
- Store in airtight containers away from moisture and oxidizers.
Q. How can researchers verify the structural identity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., amino at C2, cyano at C4).
- Mass Spectrometry : ESI-MS for molecular ion validation (expected m/z = 119.12 for CHN).
- Melting Point : Compare observed mp (159–165°C) with literature values .
Advanced Research Questions
Q. What experimental strategies can elucidate the antagonistic mechanism of this compound on mGluR2 receptors?
- In Vitro Approaches :
- Use HEK293 cells expressing human mGluR2 to measure cAMP inhibition via ELISA.
- Competitive binding assays with radiolabeled ligands (e.g., -LY341495) to determine IC values.
- Patch-clamp electrophysiology to assess receptor desensitization kinetics.
Q. How can discrepancies in reported biological activity data for this compound be resolved?
- Root Causes : Variability may arise from differences in assay conditions (e.g., cell lines, ligand concentrations) or compound purity.
- Resolution Strategies :
- Replicate studies using standardized protocols (e.g., uniform cell culture media, ligand batches).
- Validate purity via HPLC (>98%) and quantify residual solvents (e.g., GC-MS).
- Perform meta-analyses to identify outliers and confounding variables .
Q. What advanced spectroscopic techniques are suitable for characterizing crystalline forms of this compound derivatives?
- X-Ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks (e.g., amino-cyano interactions).
- FT-IR Spectroscopy : Identify functional group vibrations (e.g., NH stretching at ~3400 cm, CN at ~2200 cm).
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways .
Q. Methodological Considerations
Q. How should researchers design dose-response studies for this compound in neuropharmacological models?
- In Vivo Models : Administer the compound intraperitoneally in rodents (e.g., 1–10 mg/kg) and monitor behavioral outcomes (e.g., locomotor activity, seizure thresholds).
- Dose Optimization : Conduct pilot studies to establish the therapeutic index (LD vs. ED) and assess blood-brain barrier permeability via LC-MS/MS .
Q. What computational methods can predict the binding affinity of this compound to mGluR2?
- Molecular Docking : Use software like AutoDock Vina to simulate ligand-receptor interactions, focusing on the orthosteric binding pocket.
- MD Simulations : Run 100-ns trajectories in explicit solvent to evaluate binding stability and key residue contributions (e.g., Ser148, Asp295) .
Q. Data Presentation Guidelines
Properties
IUPAC Name |
2-aminopyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-4-5-1-2-9-6(8)3-5/h1-3H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEAYLFEIFJFGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426745 | |
Record name | 2-Amino-4-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42182-27-4 | |
Record name | 2-Amino-4-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminoisonicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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